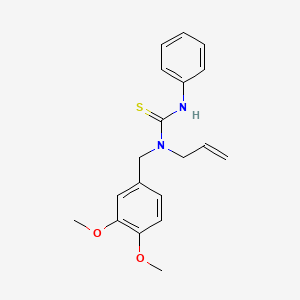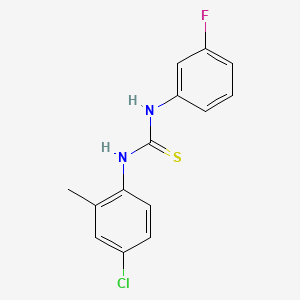
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, also known as CMF-022, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the growth of cancer cells by blocking the activity of specific enzymes involved in cell division. In addition, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial effects. In preclinical studies, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. Furthermore, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has several advantages for lab experiments, including its high purity and stability, which make it an ideal compound for studying its properties and potential applications. However, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea also has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, including the development of new synthesis methods to improve its yield and purity, the exploration of its potential applications in various fields, and the investigation of its mechanism of action and biochemical and physiological effects. In addition, further studies are needed to determine the safety and toxicity of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea in various animal models and to develop effective delivery methods for its use in human patients.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea is a promising chemical compound with potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its synthesis method has been optimized to produce high yields of pure N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, making it an ideal compound for scientific research. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects, as well as to explore its potential applications and future directions.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea involves the reaction of 4-chloro-2-methylphenylisothiocyanate with 3-fluoroaniline in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea through further reactions. This synthesis method has been optimized to produce high yields of pure N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, making it an ideal compound for scientific research.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In material science, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been used to synthesize novel materials with unique properties, such as high conductivity and magnetism. In catalysis, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been used as a catalyst in various reactions, including the synthesis of organic compounds and the degradation of pollutants.
Propiedades
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2S/c1-9-7-10(15)5-6-13(9)18-14(19)17-12-4-2-3-11(16)8-12/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEWBPUDQRZYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)

![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)
![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)
![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)
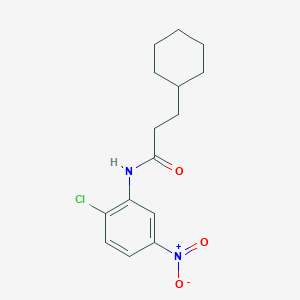
![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)
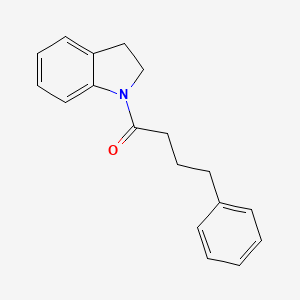
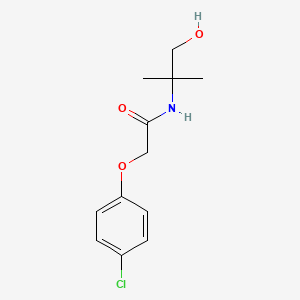
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
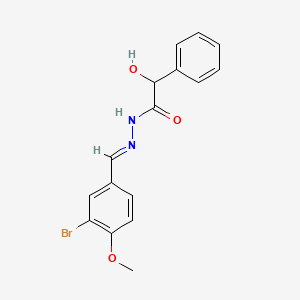
![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)
